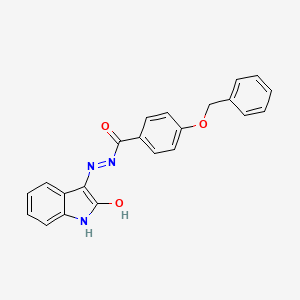

![molecular formula C12H22ClN3O2S B6339897 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine CAS No. 1221342-23-9](/img/structure/B6339897.png)

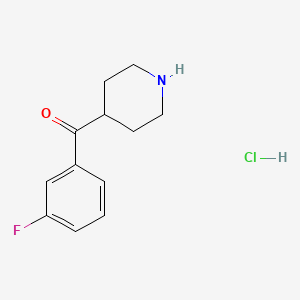

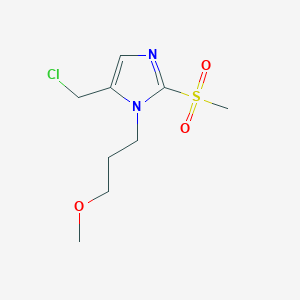

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine” could potentially involve multiple stages of nucleophilic substitution reactions, similar to the reactions between halogenoalkanes and ammonia . The reaction could start with a primary halogenoalkane and proceed through stages to form secondary and tertiary amines .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be similar to those of other amines. Amines are known to act as nucleophiles, being attracted to and attacking positive or slightly positive parts of other molecules or ions .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis : Research conducted by Upadhyaya et al. (1997) involved the synthesis of compounds related to the specified chemical, focusing on their crystal structure and NMR spectra. This study contributes to understanding the chemical properties and potential applications of such compounds in scientific research (Upadhyaya et al., 1997).

Regioselective Ring Opening Reactions : Gao et al. (1991) explored the reaction of similar methanesulfonates, providing insights into their chemical behavior, particularly in regioselective ring-opening reactions. This type of research is crucial for understanding how these compounds can be manipulated in synthetic chemistry (Gao et al., 1991).

Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to the one . This research is relevant for understanding the potential biomedical applications of such compounds (Morgan et al., 1990).

Antineoplastic Evaluation : Research by Shealy and Krauth (1993) involved the synthesis and evaluation of α-Substituted Alkanesulfonates, including analogs of the compound , to explore their anticancer activity. This study contributes to the understanding of the potential therapeutic applications of these compounds (Shealy & Krauth, 1993).

Corrosion Inhibition : Zhang et al. (2015) investigated novel imidazoline derivatives, similar to the specified compound, as corrosion inhibitors for steel. Such research has practical applications in industrial chemistry and materials science (Zhang et al., 2015).

Antimicrobial Agents : Alasmary et al. (2015) synthesized and evaluated benzimidazole derivatives, structurally related to the specified compound, as potential antimicrobial agents. This research highlights the potential use of these compounds in combating microbial infections (Alasmary et al., 2015).

Propriétés

IUPAC Name |

3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClN3O2S/c1-4-15(5-2)7-6-8-16-11(9-13)10-14-12(16)19(3,17)18/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFNSZZTAYMFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)

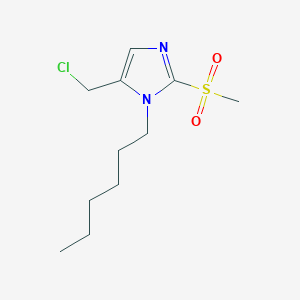

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)